FLT3-IN-16

Acute Myeloid Leukemia Kinase Inhibition SAR

FLT3-IN-16 is a differentiated, moderately potent FLT3 inhibitor (biochemical IC50 = 1.1 μM; cellular IC50 = 2.0 μM in MV4-11 cells) designed for researchers who need a wider dynamic range than nanomolar inhibitors like gilteritinib. Its micromolar potency window enables clearer resolution of partial target engagement, making it an ideal reference standard for calibrating HTS platforms and a superior tool for detailed dose-response and SAR studies within the 2-acylaminothiophene-3-carboxamide chemical class.

Molecular Formula C15H15N3O2S
Molecular Weight 301.4 g/mol
Cat. No. B377920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFLT3-IN-16
Molecular FormulaC15H15N3O2S
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CN=CC=C3)C(=O)N
InChIInChI=1S/C15H15N3O2S/c16-13(19)12-10-5-1-2-6-11(10)21-15(12)18-14(20)9-4-3-7-17-8-9/h3-4,7-8H,1-2,5-6H2,(H2,16,19)(H,18,20)
InChIKeyVPZYTLSYUXWBNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FLT3-IN-16: A Micromolar Potency FLT3 Tyrosine Kinase Inhibitor for AML Research and SAR Studies


FLT3-IN-16 is a synthetic small-molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor . It belongs to the 2-acylaminothiophene-3-carboxamide chemical class and exhibits an IC50 of 1.1 μM against the isolated FLT3 enzyme . The compound also demonstrates anti-proliferative activity against the FLT3-ITD-driven acute myeloid leukemia (AML) cell line MV4-11, with an IC50 of 2.0 μM [1]. FLT3-IN-16 is primarily utilized as a research tool for studying AML biology and as a benchmark compound in structure-activity relationship (SAR) investigations.

The Risks of Substituting FLT3-IN-16 with Nanomolar FLT3 Inhibitors in Dose-Response and Mechanistic Studies


FLT3-IN-16 cannot be directly substituted with more potent, nanomolar FLT3 inhibitors due to its unique micromolar potency window . While compounds like gilteritinib (IC50 = 0.29 nM) [1] or FLT3-IN-3 (IC50 = 13 nM) are highly effective at low concentrations, they saturate target engagement rapidly, limiting their utility in certain experimental contexts. In contrast, the lower potency of FLT3-IN-16 provides a wider dynamic range for dose-response studies, enabling clearer resolution of partial inhibition and more nuanced SAR analysis. This profile makes FLT3-IN-16 a more appropriate tool for experiments requiring a graduated response or for use as a less-potent reference standard in screening cascades .

Quantitative Differentiation of FLT3-IN-16 Against Key FLT3 Inhibitor Comparators


Biochemical FLT3 Kinase Inhibition: Micromolar Potency Profile

FLT3-IN-16 exhibits a biochemical IC50 of 1.1 μM against the FLT3 tyrosine kinase . This is 26-fold less potent than TCS 359 (IC50 = 42 nM) , a compound sharing the same 2-acylaminothiophene-3-carboxamide scaffold, and over 3,700-fold less potent than the clinical agent gilteritinib (IC50 = 0.29 nM) [1]. The micromolar potency of FLT3-IN-16 distinguishes it from the majority of modern FLT3 inhibitors, which typically operate in the low nanomolar range.

Acute Myeloid Leukemia Kinase Inhibition SAR

Cellular Anti-Proliferative Activity in FLT3-ITD-Driven AML Model

In the MV4-11 cell line, a model of FLT3-ITD-positive AML, FLT3-IN-16 exhibits an anti-proliferative IC50 of 2.0 μM [1]. This cellular activity is nearly 6-fold weaker than TCS 359 (IC50 = 340 nM) and over 2,000-fold less potent than gilteritinib (IC50 = 0.92 nM) [2]. The micromolar cellular potency of FLT3-IN-16 contrasts sharply with the sub-nanomolar efficacy of clinical-stage FLT3 inhibitors.

Acute Myeloid Leukemia Cell Proliferation FLT3-ITD

Intra-Scaffold Differentiation: FLT3-IN-16 vs. TCS 359

Both FLT3-IN-16 and TCS 359 are 2-acylaminothiophene-3-carboxamide derivatives, providing a unique opportunity for scaffold-based SAR studies [1]. Despite their shared core, FLT3-IN-16 (IC50 = 1.1 μM) is 26-fold less potent than TCS 359 (IC50 = 42 nM) in biochemical assays . This potency gap, driven by distinct side-chain modifications, offers a clear model for investigating the structural determinants of FLT3 inhibition within this chemotype [1].

Scaffold-Based SAR FLT3 Inhibition Medicinal Chemistry

Optimal Scientific Applications for FLT3-IN-16 Based on Its Quantitative Profile


Dose-Response and Partial Inhibition Studies

With a biochemical IC50 of 1.1 μM and a cellular IC50 of 2.0 μM in MV4-11 cells [1], FLT3-IN-16 is ideally suited for experiments requiring a broad, micromolar concentration range. Its potency profile allows for clear differentiation between full and partial target engagement, making it a superior choice over nanomolar inhibitors for generating detailed dose-response curves and studying the effects of graded FLT3 inhibition.

Benchmark Control in High-Throughput Screening (HTS) and SAR Campaigns

The micromolar potency of FLT3-IN-16 makes it an excellent reference standard for validating assay sensitivity and dynamic range in HTS campaigns . As a well-characterized, moderately potent member of the 2-acylaminothiophene-3-carboxamide scaffold [2], it serves as a reliable benchmark for comparing the activity of new chemical entities and for calibrating screening platforms.

Comparative Scaffold SAR and Chemical Biology

FLT3-IN-16's 26-fold lower potency relative to the structurally related TCS 359 provides a defined system for investigating how specific side-chain modifications influence FLT3 inhibition . Researchers can use this pair to dissect the structure-activity relationships within the 2-acylaminothiophene-3-carboxamide class, enhancing understanding of binding interactions and selectivity drivers.

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